6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No.:
Cat. No.: VC18330765
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one -](/images/structure/VC18330765.png)
Specification
Molecular Formula | C10H10BrNO2 |
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Molecular Weight | 256.10 g/mol |
IUPAC Name | 6-bromo-2-ethyl-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C10H10BrNO2/c1-2-8-10(13)12-7-5-6(11)3-4-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) |
Standard InChI Key | YWJBKJKKHVPJGW-UHFFFAOYSA-N |
Canonical SMILES | CCC1C(=O)NC2=C(O1)C=CC(=C2)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
6-Bromo-2-ethyl-2H-benzo[b] oxazin-3(4H)-one features a benzoxazine core substituted with a bromine atom at the 6-position and an ethyl group at the 2-position. The oxazinone ring incorporates a ketone moiety at the 3-position, distinguishing it from reduced analogs like 6-bromo-3,4-dihydro-2H-benzo[b] oxazine . Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 272.10 g/mol (calculated from atomic masses)
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Key Functional Groups:
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Aromatic bromine substituent (electrophilic reactivity)
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Ethyl group (lipophilicity enhancer)
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Oxazinone ring (hydrogen-bond acceptor capacity)
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Spectroscopic Characteristics
While direct spectroscopic data for this compound is unavailable, comparisons to 6-bromo-3,4-dihydro-2H-benzo[b] oxazine suggest:
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NMR:
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Mass Spectrometry: Expected molecular ion at m/z 272.0 ([M+H]+), with fragmentation patterns involving loss of Br (79.9 Da) and the ethyl group (29 Da) .
Synthetic Methodologies
Core Ring Formation
The benzoxazinone scaffold is typically constructed via cyclization reactions. For the dihydro analog 6-bromo-3,4-dihydro-2H-benzo[b] oxazine, borane-THF reductions of ketone precursors achieve yields up to 100% . Adapting this for the target compound:
Hypothetical Route:
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Mannich Reaction: Condense 2-aminophenol derivatives with ethyl glycoxylate to form the oxazinone ring.
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Bromination: Electrophilic aromatic substitution using Br2 or N-bromosuccinimide (NBS) at the 6-position.
Alkylation Strategies
Introducing the ethyl group may involve:
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N-Alkylation: Treating a deprotonated oxazinone intermediate with ethyl iodide or ethyl bromide.
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Reductive Amination: Using sodium cyanoborohydride and formaldehyde derivatives, as demonstrated in methyl group installations .
Table 1: Comparison of Synthetic Conditions for Related Compounds
Physicochemical Properties
Solubility and Partitioning
Predicted values using group contribution methods:
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LogP (octanol/water): ~2.5–3.0 (higher than the 2.09 LogP of the dihydro analog due to the ethyl group)
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Aqueous Solubility: <0.1 mg/mL (similar to the 0.0539–0.803 mg/mL range for CAS 105655-01-4)
Stability Profile
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Thermal Stability: Decomposition expected >200°C (based on benzoxazine analogs)
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Photolytic Sensitivity: Bromine substituent may increase susceptibility to UV degradation.
Pharmacological and Material Applications
Parameter | Prediction | Basis |
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GI Absorption | High | LogP >2, TPSA <60 Ų |
BBB Permeation | Yes | Molecular weight <400 Da |
CYP1A2 Inhibition | Likely | Structural similarity to |
Materials Science Applications
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Fluorescent Probes: The conjugated system may enable π-π* transitions for imaging applications .
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Polymer Precursors: Benzoxazines are known monomers for high-performance resins.
Future Research Directions
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Synthetic Optimization: Screen catalysts for N-ethylation efficiency.
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Biological Screening: Prioritize assays against Gram-positive pathogens and cancer cell lines.
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Computational Modeling: DFT studies to predict reactivity at the oxazinone carbonyl.
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